

physicochemical properties of 7h-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7h-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Cat. No.: B1286517

[Get Quote](#)

7H-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde**, a key heterocyclic compound in medicinal chemistry. This document details its known physical and chemical characteristics, outlines relevant experimental protocols for its synthesis and biological evaluation, and visualizes its role in significant signaling pathways.

Physicochemical Properties

7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, a derivative of the 7-deazapurine scaffold, serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors.^[1] A summary of its key physicochemical properties is presented below.

Property	Value	Source
Molecular Formula	C ₇ H ₅ N ₃ O	PubChem[2]
Molecular Weight	147.13 g/mol	BLDpharm[3]
CAS Number	1060815-89-5	BLDpharm[3]
Predicted XlogP	0.1	PubChemLite[2]
Monoisotopic Mass	147.04326 Da	PubChemLite[2]
Predicted pKa	11.22 ± 0.50	Guidechem[4]
Melting Point	Data not available	-
Boiling Point	Data not available	-
Solubility	<p>Data not available for the specific compound. However, related pyrrolo[3,2-d]pyrimidines have been synthesized as water-soluble salts (hydrochlorides).[5]</p> <p>Solubility in common organic solvents like DMSO and ethanol is expected but should be experimentally determined.</p>	-

Note: Experimental data for melting point, boiling point, and solubility are not readily available in the reviewed literature. The provided pKa is a predicted value.

Experimental Protocols

Synthesis of 7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

The synthesis of **7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde** is commonly achieved through the Vilsmeier-Haack reaction, which is a well-established method for the formylation of electron-rich heterocyclic compounds.

Reaction: Formylation of 7H-pyrrolo[2,3-d]pyrimidine.

Reagents and Materials:

- 7H-pyrrolo[2,3-d]pyrimidine (starting material)
- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylformamide (DMF)
- Anhydrous solvent (e.g., Dichloromethane)
- Sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7H-pyrrolo[2,3-d]pyrimidine in the anhydrous solvent.
- Cool the solution in an ice bath (0 °C).
- Slowly add phosphorus oxychloride to the stirred solution.
- To this mixture, add N,N-dimethylformamide dropwise, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by pouring it into a beaker of ice-cold saturated sodium bicarbonate solution.

- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic extracts and wash sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield **7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde**.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry.

In Vitro Janus Kinase (JAK) Inhibition Assay

Given that the 7H-pyrrolo[2,3-d]pyrimidine scaffold is a known inhibitor of Janus kinases (JAKs), a common experimental protocol to assess the inhibitory activity of its derivatives is an in vitro kinase assay. The following is a generalized protocol for a luminescence-based assay that measures ATP consumption.

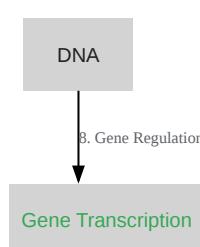
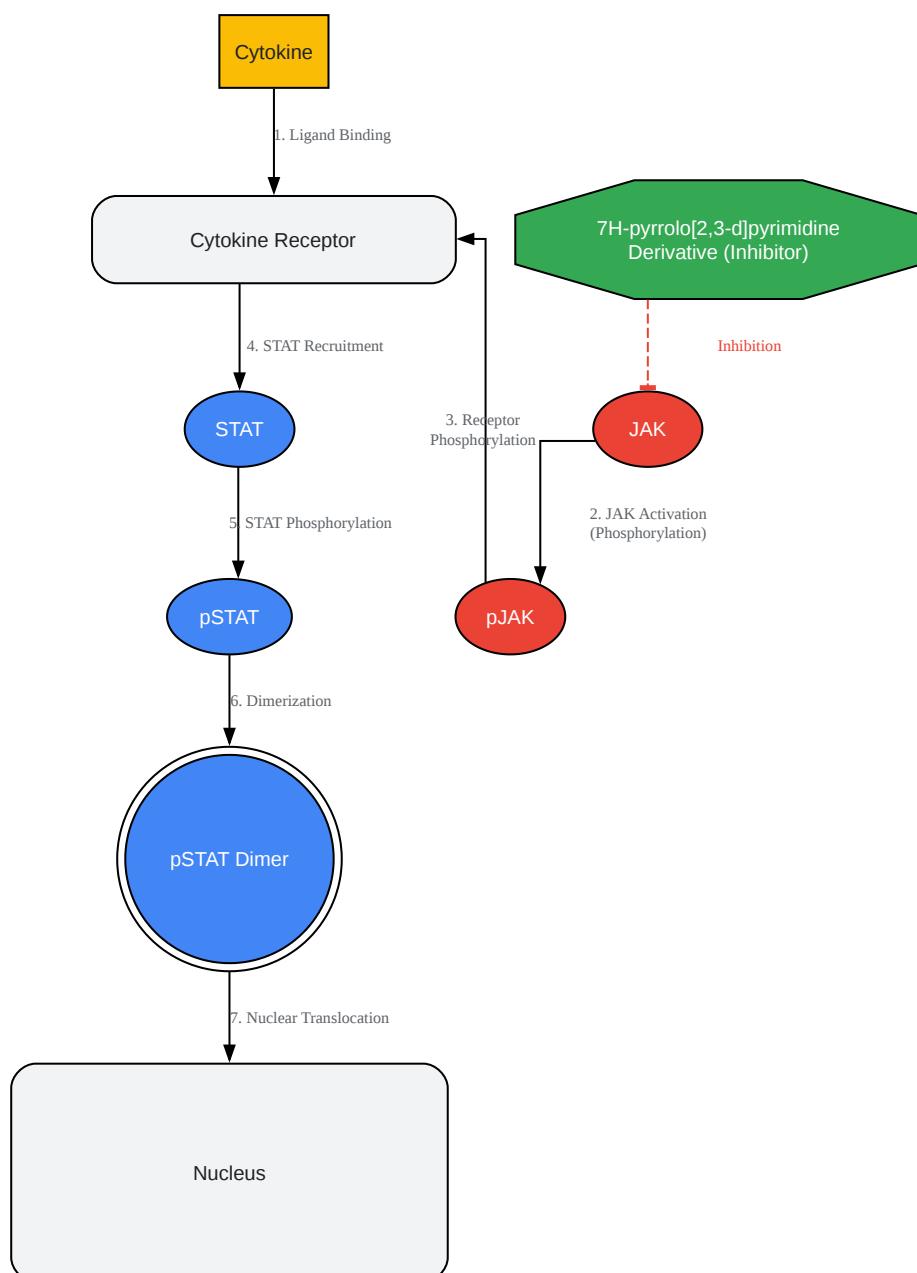
Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of **7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde** derivatives against a specific JAK isoform (e.g., JAK2).

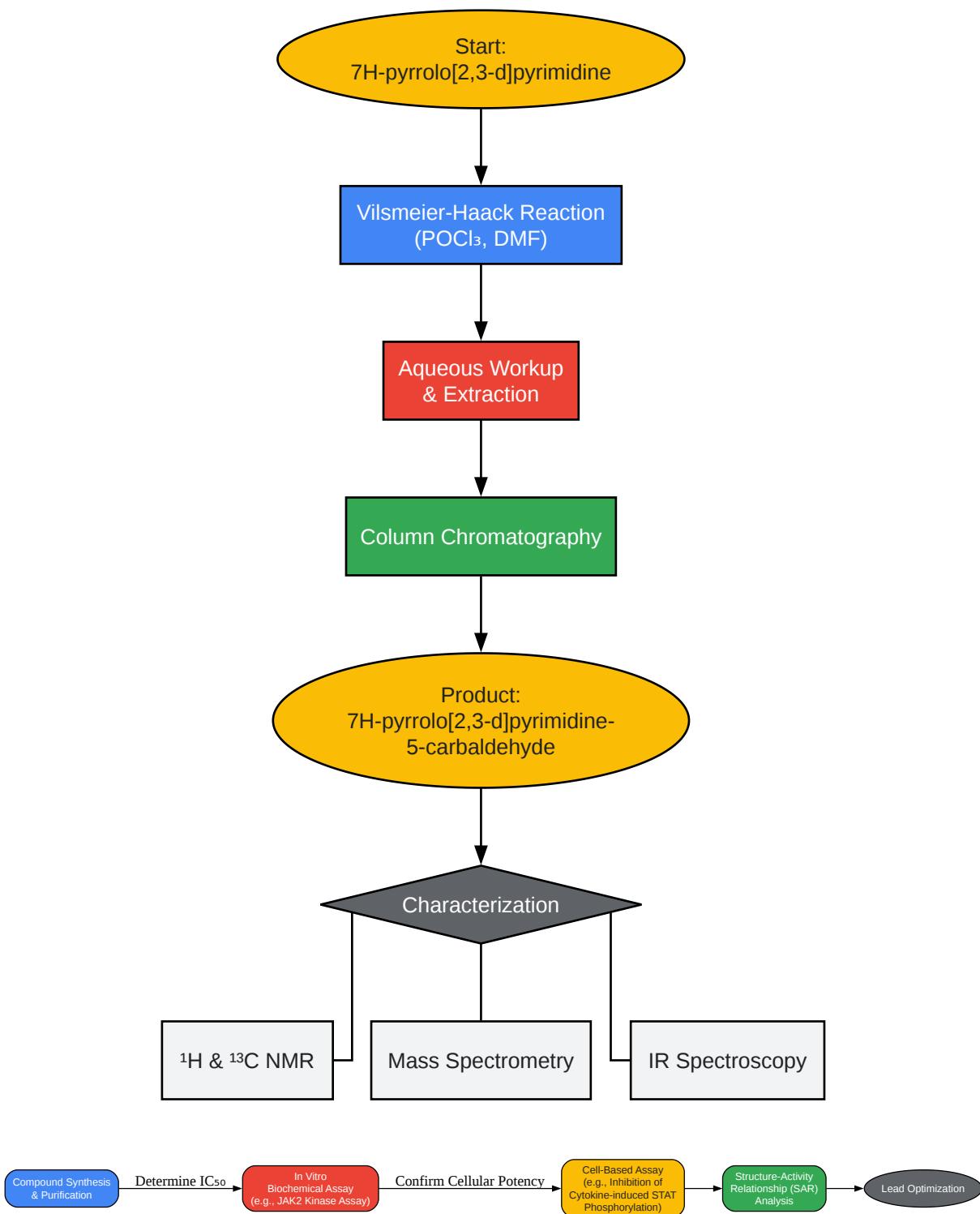
Materials:

- Recombinant human JAK2 enzyme
- Peptide substrate for JAK2
- Adenosine triphosphate (ATP)
- Test compound (dissolved in DMSO)
- Assay buffer (e.g., HEPES, MgCl_2 , DTT)
- Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

- 384-well white assay plates
- Luminometer plate reader

Procedure:



- Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
- Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
- Kinase Reaction:
 - Prepare a solution of the JAK2 enzyme and the peptide substrate in the assay buffer.
 - Add this enzyme/substrate mixture to each well containing the compound.
 - Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow for compound-enzyme interaction.
 - Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the K_m value for the specific kinase.
 - Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- Signal Detection:
 - Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
 - Incubate for approximately 40 minutes at room temperature.
 - Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
 - Incubate for another 30-60 minutes at room temperature to stabilize the signal.


- Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
- Data Analysis:
 - Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
 - Plot the percent inhibition against the logarithm of the compound concentration.
 - Fit the data to a dose-response curve to determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow Visualization

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in cellular responses to cytokines and growth factors.[\[6\]](#) Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancers. 7H-pyrrolo[2,3-d]pyrimidine derivatives are known to inhibit JAKs, thereby modulating the downstream effects of this pathway.[\[7\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. doronscientific.com [doronscientific.com]
- 2. PubChemLite - 7h-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (C7H5N3O) [pubchemlite.lcsb.uni.lu]
- 3. 1060815-89-5|7H-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde|BLD Pharm [bldpharm.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physicochemical properties of 7h-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1286517#physicochemical-properties-of-7h-pyrrolo-2-3-d-pyrimidine-5-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com